![molecular formula C8H10O2 B2755281 4-[(1R)-1-hydroxyethyl]phenol CAS No. 129830-97-3](/img/structure/B2755281.png)
4-[(1R)-1-hydroxyethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1R)-1-hydroxyethyl]phenol is an organic compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is a white powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a hydroxyethyl group . The InChI code for the compound is 1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m1/s1 .Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 135-136 degrees Celsius . Phenols are generally soluble in water due to the formation of intermolecular hydrogen bonds between water and phenol molecules .Aplicaciones Científicas De Investigación
Phenolic Compounds A Foundation for Diverse Applications
Phenolic compounds, including structures similar to 4-[(1R)-1-hydroxyethyl]phenol, are crucial in various scientific applications due to their diverse bioactivities. These compounds, found extensively in plants, exhibit a range of biological activities due to their structural diversity. The literature provides insights into several key areas of research and application for these phenolic structures.
Bioactivities and Pharmacological Potentials
Phenolic compounds like this compound are known for their significant antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic properties. These activities are attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress and inflammation, which are central to many chronic diseases and conditions. For instance, p-Coumaric acid and its conjugates, structurally related to this compound, have been extensively studied for their pharmacological effects, highlighting the importance of conjugation in enhancing biological activity despite challenges in absorption and bioavailability (Pei et al., 2016).
Cosmeceutical Applications
In the cosmeceutical sector, phenolic acids and their derivatives, including hydroxycinnamic acids, are exploited for their antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects. These properties make them promising candidates for anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmeceutical ingredients. However, challenges such as poor stability and the need for improved delivery methods like microencapsulation are being addressed to enhance their efficacy in topical applications (Taofiq et al., 2017).
Environmental and Bioremediation Efforts
Phenolic compounds are also significant in environmental science, particularly in bioremediation. Their role in the detoxification and removal of pollutants from the environment underscores their ecological importance. Techniques focusing on the immobilization of phenol-degrading microorganisms highlight the potential of phenolic compounds in treating contaminated water and soil, demonstrating a crucial application in environmental protection and sustainability (Aisami et al., 2016).
Nutritional and Health Contributions
In nutrition and health, phenolic compounds derived from vegetables are identified for their antioxidant properties and potential health benefits, particularly against lifestyle diseases like obesity, diabetes, and cardiovascular diseases. Their stability during processing and significant role in dietary patterns emphasize the need for further exploration to harness their benefits in public health nutrition (Rashmi & Negi, 2020).
Safety and Hazards
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(1R)-1-hydroxyethyl]phenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity. Furthermore, the compound’s action can be influenced by the physiological and pathological state of the organism, including factors such as age, sex, diet, and disease state.
Propiedades
IUPAC Name |
4-[(1R)-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFBLQVGJNGLU-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)
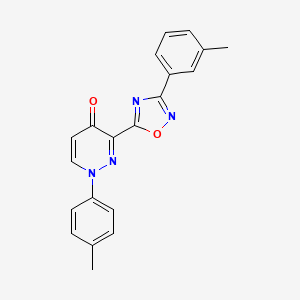
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)
![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)
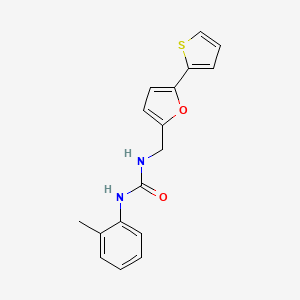

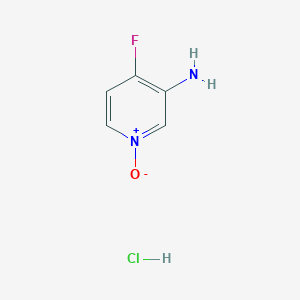
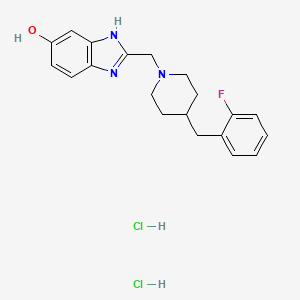
![4-butoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2755209.png)

![3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide](/img/structure/B2755216.png)
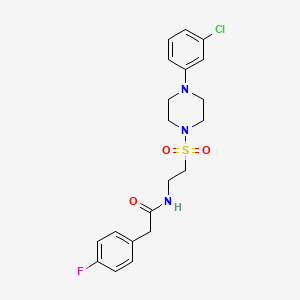

![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)